molecular formula C14H23NO4 B577987 (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid CAS No. 1217525-04-6

(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

Cat. No. B577987
CAS RN: 1217525-04-6
M. Wt: 269.341
InChI Key: POJYGQHOQQDGQZ-VQXHTEKXSA-N
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Description

“(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid” is a chemical compound with the CAS Number: 1217525-04-6 . It has a molecular weight of 268.33 . The IUPAC name for this compound is (2R)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/p-1/t9?,10?,11-/m1/s1 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H23NO4 . Its average mass is 269.337 Da and its monoisotopic mass is 269.162720 Da . The compound should be stored at a temperature of 28 C .

Scientific Research Applications

Antibacterial Activities

(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid derivatives have been investigated for their antibacterial activities. Studies have shown that certain derivatives exhibit better antibacterial activities against various bacterial strains than related compounds (Song, Ma, & Zhu, 2015).

Stereoselectivity in Synthesis

The compound plays a role in the stereoselective synthesis of organic molecules. Research has explored the synthesis of diastereomers and the influence of substituents on reaction outcomes, providing insights into mechanisms for stereoselectivity (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Metal Complex Formation

Indolecarboxylic acids, including variants of (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid, are known to form stable metal complexes, influencing their biological activity in plant tissues. This property is critical for understanding the nature of metal-ligand interactions (Cariati, Erre, Micera, Panzanelli, & Piu, 1983).

Role in Chemical Synthesis

The compound is utilized in various chemical syntheses, including the preparation of enantiomerically pure compounds and as an intermediate in the synthesis of complex molecules (Jiménez, López, Oliveros, & Cativiela, 2001).

Use in Quantitative Analysis

It's used as a key starting material in quantitative determinations of related substances, demonstrating its importance in analytical chemistry (Vali, Kumar, Sait, & Garg, 2012).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for this compound . The MSDS provides information on handling, storage, and disposal, as well as first-aid measures and protective equipment to use when handling the compound.

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10?,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJYGQHOQQDGQZ-VQXHTEKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC2C1CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719294
Record name (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

CAS RN

1217525-04-6
Record name (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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